2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of multiple fused rings, including pyrazole, thieno, and triazolo moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of intermediate compounds under controlled conditions to form the desired heterocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The reaction conditions vary depending on the desired transformation, often requiring controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.
Thieno derivatives: Compounds with the thieno ring, often used in pharmaceuticals and materials science.
Triazolo derivatives: Compounds featuring the triazolo ring, known for their medicinal properties.
Uniqueness
2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H16N6S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[2-(4-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C16H16N6S/c1-10-7-18-21(8-10)6-5-13-19-15-14-11-3-2-4-12(11)23-16(14)17-9-22(15)20-13/h7-9H,2-6H2,1H3 |
InChI Key |
XPMLHOYGXIEYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5 |
Origin of Product |
United States |
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